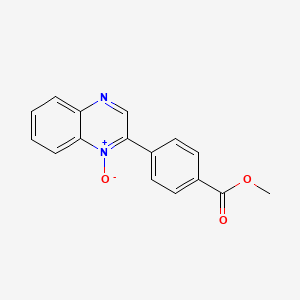
Methyl 4-(1-oxo-1lambda~5~-quinoxalin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1-oxo-1lambda~5~-quinoxalin-2-yl)benzoate is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a methyl ester group attached to a benzoate moiety, which is further connected to a quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-oxo-1lambda~5~-quinoxalin-2-yl)benzoate typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 1,2-diaminobenzene with benzil in the presence of a suitable catalyst such as 2-iodoxybenzoic acid (IBX) . The reaction conditions usually involve heating the reactants in a solvent like ethanol or acetic acid under reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-oxo-1lambda~5~-quinoxalin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives .
Scientific Research Applications
Methyl 4-(1-oxo-1lambda~5~-quinoxalin-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: Quinoxaline derivatives have shown promise in treating cancer, AIDS, and other diseases due to their ability to inhibit specific enzymes and pathways.
Mechanism of Action
The mechanism of action of Methyl 4-(1-oxo-1lambda~5~-quinoxalin-2-yl)benzoate involves its interaction with various molecular targets and pathways. The quinoxaline ring can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can inhibit enzymes like topoisomerases and kinases, which are crucial for cell division and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinazoline: An isomeric compound with a similar ring structure.
Phthalazine: Another isomer with a different arrangement of nitrogen atoms.
Cinnoline: A related compound with a fused benzene and pyridazine ring.
Uniqueness
Methyl 4-(1-oxo-1lambda~5~-quinoxalin-2-yl)benzoate is unique due to the presence of the methyl ester and benzoate groups, which enhance its solubility and reactivity.
Properties
CAS No. |
922525-14-2 |
|---|---|
Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
methyl 4-(1-oxidoquinoxalin-1-ium-2-yl)benzoate |
InChI |
InChI=1S/C16H12N2O3/c1-21-16(19)12-8-6-11(7-9-12)15-10-17-13-4-2-3-5-14(13)18(15)20/h2-10H,1H3 |
InChI Key |
SNKFSJGARFFLEY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















